molecular formula C15H12Cl2O B027634 1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene CAS No. 688348-37-0

1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene

Cat. No. B027634
M. Wt: 279.2 g/mol
InChI Key: YDVZIQMQLZBUKX-NSCUHMNNSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules similar to 1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene often involves multi-step reactions. For example, the synthesis of ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate, a compound with a related structure, involves Cope rearrangement of divinyl-cyclopropane, followed by further unsaturation introduced by dichlorodicyanobenzoquinone, and O-methylation of the extended enolate anion (Bradbury, Gilchrist, & Rees, 1982).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography to determine dihedral angles, stacking interactions, and planarity of the molecules. For instance, the analysis of 3,5-Dichloro-3',4'-dimethoxybiphenyl, a molecule with some similarity in structural motifs, revealed π-π stacking interactions and the dihedral angle between the benzene rings, providing insights into its stability and reactivity (Dhakal, Parkin, & Lehmler, 2019).

Chemical Reactions and Properties

Chemical properties of such molecules can be elucidated through synthesis and reaction studies. For example, the photochemical and electrochemical Z-E isomerization of 1,4-dialkoxy-2,5-bis(2-(thien-2-yl)ethenyl)benzene stereoisomers demonstrates the reactivity of compounds under different conditions, highlighting the potential chemical behavior of 1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene (Waskiewicz et al., 2008).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the behavior of chemical compounds. The synthesis and crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate provide insights into the roles of hydrogen bonding in crystal packing and stability, which are essential for the physical properties of similar compounds (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for undergoing chemical transformations, are key to understanding a compound's utility in chemical syntheses and applications. Investigations like the oxidation process of 1,4-bis(3-methoxythiophene-2-yl)benzene with ferrocenyl groups shed light on the oxidation states and reactivity patterns, which can be analogous to the chemical properties of 1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene (Sakamoto, Hiroi, & Sato, 2003).

properties

IUPAC Name

1,3-dichloro-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O/c1-18-15-6-4-11(5-7-15)2-3-12-8-13(16)10-14(17)9-12/h2-10H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVZIQMQLZBUKX-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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